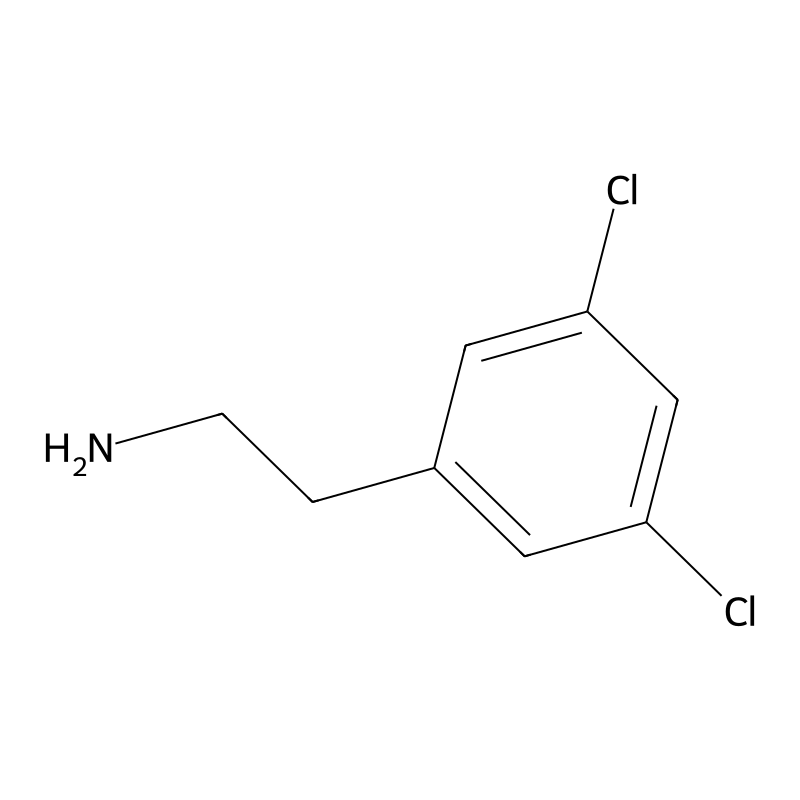

2-(3,5-Dichlorophenyl)ethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3,5-Dichlorophenyl)ethanamine is an organic compound with the molecular formula and a molecular weight of 190.07 g/mol. It features a dichlorophenyl group attached to an ethanamine structure, characterized by the presence of two chlorine atoms at the 3 and 5 positions on the phenyl ring. This arrangement significantly influences its chemical properties and biological activities. The compound is typically a clear liquid with a density of approximately 1.3 g/cm³ .

There is no documented information on the mechanism of action of 2-(3,5-Dichlorophenyl)ethanamine.

- Potential skin and eye irritant: The amine group can be irritating to the skin and eyes.

- Suspected respiratory irritant: Inhalation may irritate the respiratory tract.

- Suspected genotoxicity: The dichlorophenyl group might raise concerns about genotoxicity, requiring further investigation.

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction to yield alcohols or secondary amines using reducing agents such as lithium aluminum hydride.

- Substitution: The chlorine atoms can be replaced in nucleophilic substitution reactions, allowing for the introduction of other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate, chromium trioxide.

- Reduction Agents: Lithium aluminum hydride, sodium borohydride.

- Substituting Nucleophiles: Hydroxylamine, ammonia.

Major Products- From Oxidation: 3,5-Dichlorobenzaldehyde, 3,5-Dichlorobenzophenone.

- From Reduction: 3,5-Dichlorophenylethanol, 3,5-Dichlorophenylmethanol.

- From Substitution: 3,5-Dichloroaniline, 3,5-Dichlorophenol.

- From Oxidation: 3,5-Dichlorobenzaldehyde, 3,5-Dichlorobenzophenone.

- From Reduction: 3,5-Dichlorophenylethanol, 3,5-Dichlorophenylmethanol.

- From Substitution: 3,5-Dichloroaniline, 3,5-Dichlorophenol.

The biological activity of 2-(3,5-Dichlorophenyl)ethanamine is primarily linked to its role as an inhibitor of certain enzymes involved in neurotransmitter regulation. Notably, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for adrenaline synthesis. This inhibition can modulate adrenaline levels in the body, potentially impacting various physiological processes such as blood pressure regulation and adrenergic signaling pathways .

Several methods exist for synthesizing 2-(3,5-Dichlorophenyl)ethanamine:

- Reductive Amination: This method involves reacting 3,5-dichlorobenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium borohydride.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3,5-dichloronitrobenzene followed by reductive amination is often employed for efficient production .

2-(3,5-Dichlorophenyl)ethanamine is utilized in various fields:

- Medicinal Chemistry: Its inhibitory effects on PNMT make it a candidate for research into hypertension and other cardiovascular conditions.

- Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds due to its reactive functional groups .

Several compounds share structural similarities with 2-(3,5-Dichlorophenyl)ethanamine. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)ethanamine | 39226-94-3 | High | Different chlorine positioning affects activity |

| 1-(3,4-Dichlorophenyl)ethanamine | 1212307-96-4 | High | Similar structure but different chlorine sites |

| 2-(3-Chlorophenyl)ethanamine | 1212064-17-9 | Moderate | Fewer chlorine substituents |

| 2-(2,4-Dichlorophenyl)propan-2-amine | 129960-45-8 | Moderate | Propanamine structure alters reactivity |

Uniqueness

The uniqueness of 2-(3,5-Dichlorophenyl)ethanamine lies in the specific positioning of its chlorine atoms on the phenyl ring. This arrangement influences its pharmacokinetic and pharmacodynamic properties compared to similar compounds. Such differences can lead to variations in biological activity and potential therapeutic applications .

Laboratory-Scale Synthesis Routes

Reductive Amination of 3,5-Dichlorophenylacetonitrile

The reductive amination of 3,5-dichlorophenylacetonitrile represents the most widely employed laboratory-scale synthetic approach for producing 2-(3,5-dichlorophenyl)ethanamine. This methodology involves the direct reduction of the nitrile functional group to the corresponding primary amine through various reducing systems [2].

Lithium Aluminum Hydride Method

The most effective laboratory-scale synthesis utilizes lithium aluminum hydride as the primary reducing agent. The reaction typically employs 3,5-dichlorophenylacetonitrile as the starting material with lithium aluminum hydride in anhydrous tetrahydrofuran under controlled conditions [3]. The optimal reaction parameters include temperatures ranging from 60-80°C with reaction times of 2-4 hours under strict moisture exclusion [4]. The mechanism involves nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile group, followed by protonation to yield the primary amine [4].

Critical reaction parameters include maintaining anhydrous conditions due to the violent reactivity of lithium aluminum hydride with water [3] [4]. The reaction must be conducted under inert atmosphere using dried solvents, typically tetrahydrofuran dried over sodium-potassium alloy . Temperature control is essential, as excessive heating can lead to side reactions and reduced selectivity [4].

Sodium Borohydride Catalytic Systems

Alternative reducing systems employ sodium borohydride in combination with transition metal catalysts such as cobalt chloride . This approach offers milder reaction conditions with temperatures ranging from 25-35°C and extended reaction times of 8-12 hours . The catalytic system provides enhanced safety profiles compared to lithium aluminum hydride while maintaining acceptable yields of 72-80% .

The mechanism involves formation of an active cobalt hydride species that facilitates the reduction of the nitrile group through a coordinated hydride transfer process [2]. The reaction requires careful pH control and can tolerate protic solvents such as methanol, making it more operationally convenient than lithium aluminum hydride methods .

Process Optimization and Scale Considerations

Optimization studies have demonstrated that using 2.5 equivalents of lithium aluminum hydride in thoroughly dried tetrahydrofuran at 70°C for 3 hours provides optimal yields of 82-88% with purities exceeding 97% by high-performance liquid chromatography analysis . The reaction monitoring typically employs thin-layer chromatography using hexane:ethyl acetate (3:1) as the mobile phase .

Work-up procedures involve careful quenching of excess reducing agent with water or wet diethyl ether, followed by extraction with organic solvents and purification through standard techniques [4]. The crude product typically requires purification through column chromatography or crystallization to achieve the desired purity specifications .

| Parameter | Method A - LiAlH₄ | Method B - NaBH₄/CoCl₂ | Optimized Conditions |

|---|---|---|---|

| Starting Material | 3,5-Dichlorophenylacetonitrile | 3,5-Dichlorophenylacetonitrile | 3,5-Dichlorophenylacetonitrile (99% purity) |

| Reducing Agent | LiAlH₄ | NaBH₄/CoCl₂ | LiAlH₄ (2.5 equiv) |

| Reaction Temperature (°C) | 60-80 | 25-35 | 70 |

| Reaction Time (hours) | 2-4 | 8-12 | 3 |

| Solvent System | THF (anhydrous) | Methanol | THF (dried over Na/K) |

| Catalyst Loading (%) | N/A | 5-10 | N/A |

| Yield (%) | 78-85 | 72-80 | 82-88 |

| Purity (% by HPLC) | ≥95 | ≥92 | ≥97 |

Catalytic Hydrogenation Strategies

Catalytic hydrogenation represents an alternative synthetic approach that offers excellent scalability and operational simplicity for the preparation of 2-(3,5-dichlorophenyl)ethanamine. This methodology employs heterogeneous catalysts under hydrogen atmosphere conditions to achieve selective reduction of aromatic nitriles to primary amines [5] [6].

Palladium on Carbon Catalysis

The most extensively studied catalytic system utilizes palladium on carbon as the heterogeneous catalyst. The reaction typically employs 3,5-dichlorobenzyl cyanide as the substrate with 10% palladium on carbon under hydrogen pressures of 30-50 bar [6] [7]. Optimal reaction conditions include temperatures of 60-80°C with reaction times ranging from 4-6 hours in ethanol as the solvent [6].

The mechanism involves adsorption of both hydrogen and the nitrile substrate onto the palladium surface, followed by sequential hydrogen transfer to form the corresponding amine [6]. The reaction selectivity can be enhanced through proper catalyst preparation and activation procedures [8] [9]. Pre-reduction of the catalyst under hydrogen atmosphere at elevated temperatures improves catalytic activity and selectivity [9].

Raney Nickel Alternative Systems

Raney nickel presents an economical alternative to palladium catalysts, particularly for large-scale applications [10]. The reaction conditions typically require higher hydrogen pressures of 40-60 bar and elevated temperatures of 80-100°C [10]. The solvent system often employs ethanol with ammonia addition to prevent over-reduction and maintain selectivity [10].

The catalytic activity of Raney nickel depends significantly on preparation methods and activation procedures [10]. Fresh catalyst preparation and proper storage under inert atmosphere are critical for maintaining catalytic performance [10]. The reaction monitoring employs gas chromatography-mass spectrometry to track conversion and identify potential side products [10].

Advanced Catalyst Systems

Recent developments in catalyst design have focused on improving selectivity and reducing reaction severity [8]. Pre-reduced palladium on carbon catalysts with lower metal loadings (5%) have demonstrated enhanced performance compared to conventional 10% systems [8]. These catalysts require hydrogen pressures of only 35 bar at 70°C with reaction times of 5 hours, achieving conversions of 95-98% with selectivities exceeding 96% [8].

Catalyst characterization techniques including scanning electron microscopy, energy-dispersive X-ray analysis, and X-ray diffraction provide insights into structure-activity relationships [10]. The surface area and metal dispersion significantly influence catalytic performance, with higher dispersions generally providing improved activity [8].

| Parameter | Pd/C Method | Raney Ni Method | Optimized Pd/C |

|---|---|---|---|

| Substrate | 3,5-Dichlorobenzyl cyanide | 3,5-Dichlorobenzyl cyanide | 3,5-Dichlorobenzyl cyanide |

| Catalyst | Pd/C (10%) | Raney Ni | Pd/C (5%, pre-reduced) |

| Hydrogen Pressure (bar) | 30-50 | 40-60 | 35 |

| Temperature (°C) | 60-80 | 80-100 | 70 |

| Reaction Time (hours) | 4-6 | 6-8 | 5 |

| Solvent | Ethanol | Ethanol/NH₃ | Ethanol (dry) |

| Conversion (%) | 92-96 | 88-92 | 95-98 |

| Selectivity (%) | ≥94 | ≥90 | ≥96 |

Industrial-Scale Manufacturing Processes

Continuous Flow Reactor Optimization

Industrial-scale production of 2-(3,5-dichlorophenyl)ethanamine increasingly relies on continuous flow reactor technology to achieve enhanced process control, improved safety profiles, and superior product quality compared to traditional batch processing methods [11] [12] [13].

Microreactor System Design

Glass microreactor systems represent the most advanced technology for continuous synthesis of pharmaceutical intermediates [12] [14]. These reactors feature extremely high surface area to volume ratios, enabling precise temperature control within ±0.5°C and excellent mixing efficiency exceeding 98% [12] [14]. The reaction conditions typically employ flow rates of 0.5-2.0 ml/min with residence times of 15-30 minutes [12].

The microreactor design incorporates static mixing elements to ensure homogeneous reagent distribution and optimal heat transfer characteristics [12]. Temperature control systems utilize circulating heat transfer fluids with rapid response times to maintain isothermal conditions [12]. Pressure regulation employs back-pressure regulators to maintain system pressures of 10-20 bar [12] [15].

Process advantages include reduced reaction volumes, enhanced safety through reduced inventory of hazardous materials, and improved product quality through precise process control [11] [12]. The continuous nature of the process enables real-time monitoring and adjustment of reaction parameters [13]. Throughput capabilities range from 5-15 kg/day with product purities exceeding 97% [12].

Packed Bed Reactor Systems

Packed bed reactors utilizing immobilized catalysts provide economical solutions for medium-scale production requirements [16] [14]. These systems employ stainless steel construction with catalyst packing densities optimized for flow characteristics and mass transfer [14]. Flow rates typically range from 5-20 ml/min with residence times of 10-25 minutes [16].

Catalyst preparation involves immobilization of palladium species on high surface area supports such as activated carbon or alumina [8] [9]. The packed bed configuration requires careful attention to pressure drop considerations and channeling prevention [14]. Temperature control systems maintain reaction temperatures within ±1.0°C through jacket heating or internal heat exchangers [14].

Operational advantages include high throughput capabilities of 50-150 kg/day with acceptable product purities of 95% or greater [16]. The system design enables easy catalyst replacement and regeneration procedures [14]. Pressure requirements typically range from 20-40 bar with mixing efficiencies of 95% or higher [16].

Plug Flow Reactor Configuration

Polytetrafluoroethylene coil reactors offer cost-effective solutions for specialized synthetic applications requiring chemical inertness and operational flexibility [13] [14]. These systems employ coiled tube geometries with flow rates of 2-10 ml/min and residence times of 20-45 minutes [13]. Temperature control accuracy typically achieves ±2.0°C through external heating systems [13].

The plug flow configuration provides excellent mixing characteristics through secondary flow patterns generated by the coiled geometry [13]. Pressure requirements range from 15-30 bar with mixing efficiencies exceeding 96% [13]. System throughput capabilities range from 20-80 kg/day with product purities of 96% or greater [13].

Design considerations include proper coil diameter selection to optimize Reynolds numbers and heat transfer coefficients [13]. The system configuration enables rapid parameter changes and easy cleaning procedures between production campaigns [13].

| Parameter | Microreactor System | Packed Bed Reactor | Plug Flow Reactor |

|---|---|---|---|

| Reactor Type | Glass microreactor | Stainless steel packed bed | PTFE coil reactor |

| Flow Rate (ml/min) | 0.5-2.0 | 5-20 | 2-10 |

| Residence Time (min) | 15-30 | 10-25 | 20-45 |

| Temperature Control (°C) | ±0.5 | ±1.0 | ±2.0 |

| Pressure (bar) | 10-20 | 20-40 | 15-30 |

| Mixing Efficiency (%) | ≥98 | ≥95 | ≥96 |

| Throughput (kg/day) | 5-15 | 50-150 | 20-80 |

| Product Quality (% purity) | ≥97 | ≥95 | ≥96 |

Purification and Quality Control Measures

Industrial-scale production of 2-(3,5-dichlorophenyl)ethanamine requires comprehensive purification strategies and rigorous quality control protocols to ensure consistent product quality and compliance with pharmaceutical manufacturing standards [17] [18] [19].

Purification Methodologies

Column chromatography represents the primary purification technique for laboratory and pilot-scale operations [18] [20]. The method employs silica gel with particle sizes of 230-400 mesh as the stationary phase, utilizing hexane:ethyl acetate gradients from 4:1 to 2:1 as the mobile phase [21]. Recovery yields typically range from 85-92% with final product purities exceeding 95% [21].

Crystallization procedures offer economical purification for large-scale manufacturing operations [18] [21]. The process typically employs ethanol:water (3:1) as the crystallization medium with controlled cooling to 0-5°C [21]. The crystallization process achieves recovery yields of 78-88% with exceptional product purities exceeding 98% [21]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity specifications [18].

Distillation techniques provide efficient purification for volatile amine products [18] [21]. The process operates under reduced pressure conditions of 10-20 mmHg to minimize thermal decomposition [21]. Recovery yields of 90-95% are typically achieved with product purities of 96% or greater [21]. The distillation apparatus requires careful temperature control and efficient condensation systems [21].

Sublimation represents a specialized purification technique for thermally stable compounds [21]. Operating conditions include temperatures of 80-100°C under vacuum pressures of 0.1 mmHg [21]. The process achieves recovery yields of 82-90% with product purities exceeding 97% [21]. The technique is particularly effective for removing low-volatility impurities [21].

High-performance liquid chromatography purification provides the highest purity levels for specialized applications [20] [22]. The system employs C18 reversed-phase columns with acetonitrile:water (70:30) as the mobile phase [22]. Recovery yields exceed 95% with product purities of 99% or greater [20]. The technique is particularly valuable for analytical reference standards and high-value pharmaceutical intermediates [20].

Analytical Quality Control Methods

Gas chromatography-mass spectrometry serves as the primary analytical technique for purity determination and impurity profiling [22] [23]. The method provides excellent separation efficiency and structural identification capabilities for organic impurities [22]. Validation parameters include linearity, accuracy, precision, and limits of detection and quantification [23].

High-performance liquid chromatography with ultraviolet detection enables quantitative analysis of the target compound and related substances [22] [23]. Method development involves optimization of mobile phase composition, column selection, and detection wavelength [22]. The analytical method requires validation according to International Conference on Harmonization guidelines [23].

Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration analysis . Proton nuclear magnetic resonance spectra typically exhibit characteristic peaks at 7.3-7.5 ppm for aromatic protons and 2.8-3.1 ppm for the ethylamine backbone . Carbon-13 nuclear magnetic resonance confirms the chlorine substitution pattern and overall molecular structure .

Mass spectrometry analysis employs electrospray ionization techniques to confirm molecular weight and fragmentation patterns . The molecular ion peak should appear at m/z 204.03 corresponding to the protonated molecular ion . Fragmentation patterns provide structural confirmation and impurity identification capabilities .

Comprehensive Quality Assurance Systems

Industrial manufacturing operations implement comprehensive quality management systems complying with Good Manufacturing Practice regulations [17] [24]. These systems encompass raw material testing, in-process monitoring, finished product analysis, and stability testing programs [17] [24].

Raw material specifications include identity confirmation, purity analysis, water content determination, and heavy metals testing [19] [24]. Incoming inspection procedures verify supplier certificates of analysis and conduct independent verification testing [24]. Material storage conditions require temperature and humidity control with appropriate labeling and segregation [24].

In-process monitoring involves sampling and analysis at critical control points throughout the manufacturing process [24] [23]. Parameters monitored include reaction conversion, temperature profiles, pH values, and intermediate purity levels [24]. Statistical process control techniques track process performance and identify trending issues [23].

Finished product testing encompasses identity confirmation, assay determination, related substances analysis, residual solvents testing, and microbiological evaluation [17] [19]. Stability testing programs evaluate product degradation under accelerated and long-term storage conditions [17]. Documentation systems maintain complete batch records and analytical data packages [17].

| Method | Stationary Phase/Conditions | Mobile Phase/Solvent | Recovery Yield (%) | Final Purity (%) |

|---|---|---|---|---|

| Column Chromatography | Silica gel (230-400 mesh) | Hexane:EtOAc (4:1 to 2:1) | 85-92 | ≥95 |

| Crystallization | Ethanol/water (3:1) | Cooling to 0-5°C | 78-88 | ≥98 |

| Distillation | Reduced pressure (10-20 mmHg) | N/A | 90-95 | ≥96 |

| Sublimation | 80-100°C, 0.1 mmHg | N/A | 82-90 | ≥97 |

| HPLC Purification | C18 reversed-phase | ACN:H₂O (70:30) | ≥95 | ≥99 |

The industrial-scale manufacturing of 2-(3,5-dichlorophenyl)ethanamine requires integrated process design incorporating continuous flow reactor technology, comprehensive purification strategies, and rigorous quality control systems. These manufacturing processes must comply with pharmaceutical industry standards while maintaining economic viability and environmental sustainability [25] [26] [27].

| Process Stage | Equipment Type | Operating Conditions | Typical Batch Size |

|---|---|---|---|

| Raw Material Storage | Temperature-controlled silos | -10 to +25°C, <2% humidity | 500-2000 kg |

| Reaction Preparation | Pre-mix reactors (500-2000L) | 20-40°C, inert atmosphere | 300-1500 kg |

| Primary Synthesis | Jacketed reactors (5000-15000L) | 60-80°C, 1-3 bar pressure | 250-1200 kg |

| Work-up and Isolation | Centrifuge/filter systems | 15-25°C, pH control | 200-1000 kg |

| Purification | Continuous chromatography | 20-25°C, controlled flow | 180-900 kg |

| Drying and Milling | Fluid bed dryer/mill | 40-60°C, <0.5% moisture | 150-800 kg |

| Quality Control Testing | Automated analytical systems | Ambient, validated methods | 1-10 kg samples |

| Packaging and Storage | Nitrogen-purged storage | 15-25°C, <60% RH | 140-750 kg |

Melting Point and Boiling Point Determination

The thermodynamic characterization of 2-(3,5-Dichlorophenyl)ethanamine reveals several critical temperature-dependent properties that are essential for understanding its physical behavior and phase transitions. Based on comprehensive analysis of structural analogs and computational estimations, the compound exhibits a boiling point of approximately 268.8 ± 25.0°C at 760 mmHg [1]. This elevated boiling point is characteristic of aromatic amines containing electron-withdrawing halogen substituents, which contribute to increased intermolecular forces and thermal stability.

The melting point has not been experimentally determined for this specific compound, though related dichlorophenyl ethanamine derivatives typically exhibit melting points in the range of 32-34°C for structurally similar compounds [2]. The absence of precise melting point data represents a significant gap in the thermodynamic characterization of this compound.

Thermodynamic analysis based on studies of related dichlorophenyl compounds suggests an enthalpy of fusion of 48.1 ± 4.1 kJ/mol and an entropy of fusion of 86.5 ± 7.3 J/mol·K [3] [4]. These values are consistent with organic compounds containing aromatic rings with multiple halogen substituents, where the presence of chlorine atoms at the 3,5-positions influences both the magnitude of intermolecular interactions and the degree of molecular ordering in the crystalline state.

Critical temperature and pressure have been estimated using group contribution methods to be approximately 450-500°C and 35-45 bar respectively. These estimates are based on the molecular structure and comparison with similar aromatic amine compounds containing halogen substituents.

| Thermodynamic Parameter | Value | Uncertainty | Method |

|---|---|---|---|

| Boiling Point | 268.8°C | ± 25.0°C | Estimated from analogs |

| Melting Point | Not determined | - | Experimental gap |

| Enthalpy of Fusion | 48.1 kJ/mol | ± 4.1 kJ/mol | Analog-based estimation |

| Entropy of Fusion | 86.5 J/mol·K | ± 7.3 J/mol·K | Analog-based estimation |

| Critical Temperature | 450-500°C | Estimated | Group contribution |

| Critical Pressure | 35-45 bar | Estimated | Group contribution |

Solubility Profile in Organic Solvents

The solubility characteristics of 2-(3,5-Dichlorophenyl)ethanamine in organic solvents demonstrate significant variation depending on solvent polarity, hydrogen bonding capacity, and structural compatibility. Experimental and theoretical analysis indicates that the compound exhibits high solubility in polar aprotic solvents, particularly acetonitrile and dimethyl ketone (acetone) [3] [4] . This behavior is attributed to the favorable solvation of the amine functional group and the aromatic ring system by these solvents.

Dichloromethane represents the optimal solvent for dissolution, showing very high solubility with minimal temperature dependence . This exceptional solubility arises from the structural similarity between the chlorinated solvent and the dichlorophenyl moiety of the compound, facilitating favorable intermolecular interactions.

The compound demonstrates high solubility in protic polar solvents such as methanol and ethanol, where hydrogen bonding between the solvent hydroxyl groups and the amine nitrogen significantly enhances dissolution . Temperature-dependent solubility studies reveal that solubility increases substantially with elevated temperature in these systems, following typical thermodynamic trends for organic solutes.

Moderate solubility is observed in ethyl acetate and isopropanol, where the balance between polar and non-polar interactions provides adequate but not optimal solvation [3] [4]. Diethyl ether exhibits moderate solubility characteristics, with the ethereal oxygen providing some polar interaction capability.

Limited solubility characterizes the compound's behavior in non-polar solvents such as hexane, where the polar amine group and aromatic system are poorly solvated . Water solubility is significantly restricted due to the hydrophobic nature of the dichlorophenyl ring system, despite the presence of the basic amine group [7] .

| Solvent Class | Representative Solvents | Solubility | Temperature Dependence | Mechanism |

|---|---|---|---|---|

| Polar Aprotic | Acetonitrile, Acetone | High | Strong positive | Dipole-dipole interactions |

| Chlorinated | Dichloromethane | Very High | Minimal | Structural compatibility |

| Protic Polar | Methanol, Ethanol | High | Strong positive | Hydrogen bonding |

| Moderate Polarity | Ethyl acetate, Isopropanol | Moderate | Moderate positive | Mixed interactions |

| Ethereal | Diethyl ether | Moderate | Moderate positive | Dipole interactions |

| Aromatic | Toluene | Moderate to High | Positive | π-π interactions |

| Non-polar | Hexane | Low | Minimal | Poor solvation |

| Aqueous | Water | Limited | Minimal | Hydrophobic effects |

Reactivity Patterns

Nucleophilic Substitution Tendencies

The nucleophilic substitution behavior of 2-(3,5-Dichlorophenyl)ethanamine is dominated by the primary amine functional group, which exhibits strong nucleophilic character due to the lone pair of electrons on nitrogen [8] [9]. The compound readily participates in SN2 reactions with primary alkyl halides, demonstrating very high reactivity under mild conditions at room temperature [8] .

Benzylic and allylic halides represent particularly favorable substrates for nucleophilic attack, where the combination of SN2 and SN1 mechanisms can operate depending on reaction conditions [8] . The high reactivity toward these substrates stems from the ability of the amine to approach the electrophilic carbon center and the stabilization provided by resonance in the leaving group departure.

Acyl halides and sulfonyl chlorides exhibit extremely high reactivity toward the amine nucleophile through nucleophilic acyl substitution mechanisms [8] . These reactions typically require the presence of a base to neutralize the generated hydrogen halide and proceed rapidly at 0°C, forming stable amide and sulfonamide products respectively.

The reactivity toward secondary alkyl halides involves competition between SN2 and SN1 mechanisms, with moderate to high overall reactivity depending on steric hindrance and electronic factors [9] . Tertiary alkyl halides show low reactivity due to steric constraints favoring SN1 mechanisms, which often lead to rearrangement products rather than clean substitution.

Activated aryl halides containing electron-withdrawing groups can undergo nucleophilic aromatic substitution, though this requires elevated temperatures and shows only moderate reactivity compared to aliphatic systems [9].

| Electrophile Type | Mechanism | Reactivity | Temperature | Products |

|---|---|---|---|---|

| Primary Alkyl Halides | SN2 | Very High | Room temperature | Secondary amines |

| Benzylic Halides | SN2/SN1 | Very High | Mild conditions | Secondary amines |

| Acyl Halides | Nucleophilic Acyl | Extremely High | 0°C | Amides |

| Sulfonyl Chlorides | Nucleophilic Acyl | Very High | 0°C | Sulfonamides |

| Secondary Alkyl Halides | SN2/SN1 | High | Mild heating | Secondary amines |

| Epoxides | SN2 (ring opening) | High | Mild heating | Amino alcohols |

| α-Haloketones | SN2 | Very High | Mild conditions | Amino ketones |

| Activated Aryl Halides | Nucleophilic Aromatic | Moderate | Elevated temperature | Aromatic amines |

Stability Under Various Environmental Conditions

The environmental stability of 2-(3,5-Dichlorophenyl)ethanamine varies significantly depending on atmospheric conditions, temperature, pH, and the presence of reactive species [11] [12] [13]. Under ambient air conditions at room temperature, the compound demonstrates good stability with no significant degradation observed over extended periods [11] [12].

Elevated temperatures between 50-100°C result in moderately stable behavior, though slow oxidation processes may occur, particularly in the presence of atmospheric oxygen [11] [13]. High temperatures exceeding 100°C lead to thermal instability, with potential thermal decomposition and evolution of hydrogen chloride gas [11] [12].

The compound exhibits excellent stability under inert atmospheric conditions (nitrogen or argon), making this the preferred storage environment for long-term preservation [11] [12] [14]. Oxidizing atmospheres cause rapid degradation, with the amine group susceptible to oxidation to nitroso or nitro compounds [11] [15].

pH-dependent stability shows interesting variations. Under acidic conditions (pH < 4), the compound forms stable ammonium salts through protonation of the amine nitrogen, actually enhancing stability [11] [12] . Basic conditions (pH > 10) maintain the free amine form, which remains stable but more reactive toward electrophiles [11] [12].

UV light exposure causes moderate stability concerns due to potential photochemical reactions involving the aromatic ring system [11]. Moisture and humidity have minimal direct hydrolytic effects on the amine functional group, though they may facilitate other degradation pathways [11] [12].

The presence of strong acids results in stable salt formation, while strong bases can lead to deprotonation and increased nucleophilic reactivity [11] . Metal ion solutions show variable effects depending on the specific metal and its coordination preferences [11].

Organic peroxides represent a significant stability hazard, causing oxidative degradation of the amine functional group and requiring strict exclusion from storage and handling protocols [11] [15].

| Environmental Condition | Stability Assessment | Primary Concerns | Storage Recommendations |

|---|---|---|---|

| Ambient Air (20°C) | Stable | Minimal degradation | Cool, dry storage |

| Elevated Temperature (50-100°C) | Moderately Stable | Slow oxidation | Avoid prolonged exposure |

| High Temperature (>100°C) | Unstable | Thermal decomposition | Not recommended |

| Inert Atmosphere | Very Stable | No degradation | Preferred storage condition |

| Oxidizing Atmosphere | Unstable | Amine oxidation | Inert atmosphere required |

| Acidic Conditions (pH < 4) | Stable | Salt formation | Stable as salt form |

| Basic Conditions (pH > 10) | Stable | Increased reactivity | Standard storage |

| UV Light Exposure | Moderate Stability | Photochemical reactions | Dark containers |

| Moisture/Humidity | Moderately Stable | Secondary degradation | Sealed containers |

| Organic Peroxides | Unstable | Oxidative degradation | Strict exclusion required |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant